4-(4-Iodobenzoyl)piperazin-2-one

CAS No.:

Cat. No.: VC19942281

Molecular Formula: C11H11IN2O2

Molecular Weight: 330.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11IN2O2 |

|---|---|

| Molecular Weight | 330.12 g/mol |

| IUPAC Name | 4-(4-iodobenzoyl)piperazin-2-one |

| Standard InChI | InChI=1S/C11H11IN2O2/c12-9-3-1-8(2-4-9)11(16)14-6-5-13-10(15)7-14/h1-4H,5-7H2,(H,13,15) |

| Standard InChI Key | ISBIAJVZZFEBLG-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)I |

Introduction

Structural and Molecular Characteristics

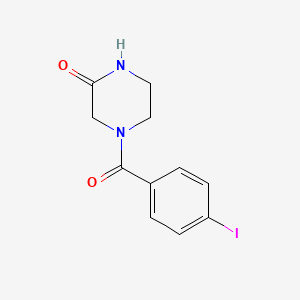

The molecular architecture of 4-(4-Iodobenzoyl)piperazin-2-one comprises a six-membered piperazine ring with a ketone group at the 2-position and a 4-iodobenzoyl substituent at the 4-position. The piperazine ring typically adopts a chair conformation, as observed in analogous structures such as 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, where the ring’s chair conformation minimizes steric strain . The dihedral angle between the benzoyl group and the aromatic ring in related compounds is approximately 80°, suggesting a similar spatial arrangement in 4-(4-Iodobenzoyl)piperazin-2-one .

Table 1: Calculated Physicochemical Properties of 4-(4-Iodobenzoyl)piperazin-2-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁IN₂O₂ |

| Molecular Weight | 329.13 g/mol |

| IUPAC Name | 4-(4-Iodobenzoyl)piperazin-2-one |

| Key Functional Groups | Piperazin-2-one, Iodobenzoyl |

The presence of the iodine atom introduces significant steric and electronic effects, influencing both reactivity and intermolecular interactions. For instance, iodine’s polarizability enhances halogen-bonding capabilities, which can stabilize crystal packing or ligand-receptor interactions .

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 4-(4-Iodobenzoyl)piperazin-2-one can be approached through two primary routes:

-

Acylation of Piperazin-2-one: Reaction of piperazin-2-one with 4-iodobenzoyl chloride in the presence of a base such as triethylamine.

-

Ring Formation via Cyclization: Construction of the piperazin-2-one ring from a linear precursor, followed by iodobenzoyl introduction.

Stepwise Synthesis

A plausible synthetic route, inspired by methods for analogous compounds , involves:

-

Michael Addition: Benzylamine and methyl acrylate undergo Michael addition in methanol to form a β-amino ester intermediate.

-

Dieckmann Cyclization: The intermediate undergoes intramolecular cyclization under basic conditions (e.g., sodium methoxide) to yield 1-benzylpiperazin-2-one.

-

Debenzylation and Acylation: Catalytic hydrogenation removes the benzyl group, followed by acylation with 4-iodobenzoyl chloride to introduce the iodobenzoyl moiety.

Critical Reaction Parameters:

-

Temperature: Cyclization typically requires reflux conditions (80–100°C) .

-

Catalysts: Palladium on carbon (Pd/C) facilitates debenzylation under hydrogen atmosphere .

-

Purification: Recrystallization from ethanol-water mixtures enhances purity .

Physicochemical Properties and Characterization

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of piperazin-2-one) and ~1650 cm⁻¹ (amide C=O of benzoyl group) .

-

NMR Spectroscopy:

Crystallographic Insights

In related structures, such as 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, the iodobenzoyl group participates in C–H⋯O and C–H⋯π interactions, forming three-dimensional supramolecular networks . Similar behavior is anticipated for 4-(4-Iodobenzoyl)piperazin-2-one, with iodine contributing to halogen bonding (I⋯N/O interactions) .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The iodine atom in the 4-iodobenzoyl group is susceptible to nucleophilic displacement. For example:

-

Azidation: Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) yields 4-(4-azidobenzoyl)piperazin-2-one .

-

Suzuki Coupling: Palladium-catalyzed coupling with aryl boronic acids replaces iodine with aromatic groups .

Oxidation and Reduction

-

Oxidation: The ketone in piperazin-2-one can be oxidized to a lactam oxide using m-chloroperbenzoic acid (mCPBA) .

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, yielding 4-(4-iodobenzoyl)piperazine .

Halogen Bonding in Supramolecular Assembly

The iodine atom’s role in directing crystal packing is exemplified in structures where I⋯N halogen bonds stabilize layered architectures . Such interactions could enhance the material’s thermal stability or co-crystallization propensity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume